![molecular formula C13H9F3N2O3 B14729373 3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline CAS No. 6952-48-3](/img/structure/B14729373.png)
3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline is an organic compound that features a nitro group and a trifluoromethyl group attached to a phenoxy aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow nitration processes. These methods are designed to optimize reaction conditions, such as temperature and reagent concentrations, to achieve high yields and selectivity. The use of microreactor technology has been explored to enhance the efficiency and safety of the nitration process .
Chemical Reactions Analysis
Types of Reactions
3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate as a base and DMF as a solvent.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 3-[2-Amino-4-(trifluoromethyl)phenoxy]aniline.
Substitution: Various substituted phenoxy anilines depending on the nucleophile used.
Oxidation: Quinone derivatives of the original compound.
Scientific Research Applications
3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance
Mechanism of Action
The mechanism of action of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-(trifluoromethyl)aniline: Similar structure but with different substitution patterns.
4-Nitro-2-(trifluoromethyl)aniline: Another isomer with distinct chemical properties.
2-Nitro-4-(trifluoromethyl)phenol: A precursor in the synthesis of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline
Uniqueness
This compound is unique due to the presence of both nitro and trifluoromethyl groups, which impart specific chemical and biological properties.
Properties
CAS No. |
6952-48-3 |
|---|---|
Molecular Formula |
C13H9F3N2O3 |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
3-[2-nitro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)8-4-5-12(11(6-8)18(19)20)21-10-3-1-2-9(17)7-10/h1-7H,17H2 |
InChI Key |
GAZRUDPNQMDFNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



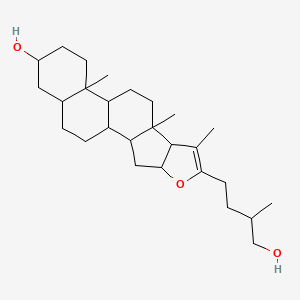
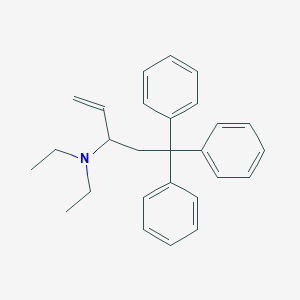
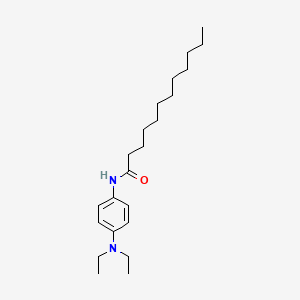

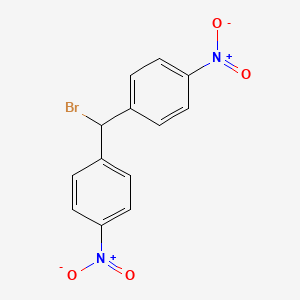
![2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione](/img/structure/B14729334.png)
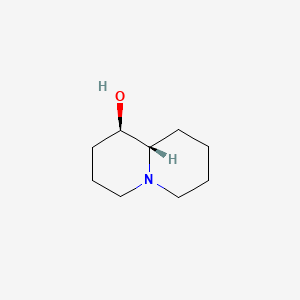

-lambda~5~-phosphane](/img/structure/B14729354.png)
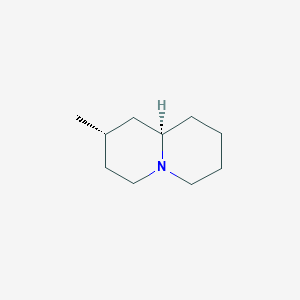
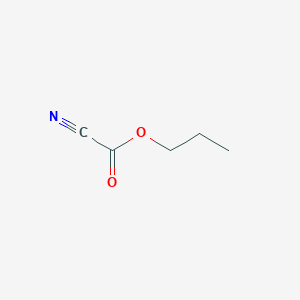
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)

